Restenosis Prevention After Coronary Angioplasty: Trapidil (100 mg TID) vs. Aspirin (100 mg TID) in STARC Randomized Controlled Trial
In the multicenter, randomized, double-blind STARC trial (n=254 evaluable patients), Trapidil (100 mg TID) demonstrated a significantly lower 6-month angiographic restenosis rate compared with aspirin at equivalent dosage. Restenosis, defined as ≥50% loss of initial post-PTCA luminal gain, occurred in 24.2% of the Trapidil group versus 39.7% of the aspirin group (P < 0.01) [1]. This represents an absolute risk reduction of 15.5 percentage points and a relative risk reduction of approximately 39%. The per-vessel analysis confirmed this advantage (Trapidil 23.3% vs. aspirin 36.9%; P = 0.018) [1].
| Evidence Dimension | 6-month angiographic restenosis rate after PTCA |
|---|---|
| Target Compound Data | 24.2% (31/128 patients) [1] |
| Comparator Or Baseline | Aspirin 100 mg TID: 39.7% (50/126 patients) [1] |
| Quantified Difference | Absolute risk reduction: 15.5 percentage points; Relative risk reduction: ~39%; P < 0.01 |
| Conditions | Multicenter randomized double-blind trial (STARC); 254 evaluable patients undergoing elective PTCA; 6-month follow-up angiography with quantitative analysis |
Why This Matters
This direct head-to-head evidence establishes Trapidil's superior efficacy over standard-of-care aspirin for restenosis prevention, providing a compelling procurement justification when antiproliferative outcomes are the primary clinical or research objective.
- [1] Maresta A, Balducelli M, Cantini L, Casari A, Chioin R, Fabbri M, Fontanelli A, Monici Preti PA, Repetto S, De Servi S, Varani E. Trapidil (triazolopyrimidine), a platelet-derived growth factor antagonist, reduces restenosis after percutaneous transluminal coronary angioplasty. Results of the randomized, double-blind STARC study. Circulation. 1994;90(6):2710-2715. View Source
